4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride
Description
4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride (CAS: 32434-42-7) features an aminomethyl (-CH2NH2) group at position 3 and exists as a dihydrochloride salt, enhancing its solubility and stability. This compound is structurally related to febrifugine dihydrochloride, a known antimalarial agent . Its synthesis typically involves cyclization reactions of anthranilic acid derivatives with hydrazine hydrate or other nitrogen nucleophiles, followed by salt formation with hydrochloric acid .
Key properties include:
Properties
CAS No. |
75159-15-8 |
|---|---|
Molecular Formula |
C9H11Cl2N3O |
Molecular Weight |
248.11 g/mol |
IUPAC Name |
3-(aminomethyl)quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13;;/h1-4,6H,5,10H2;2*1H |
InChI Key |
CVEPMUUHPHIQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
The quinazolinone core is typically synthesized via cyclization reactions involving anthranilic acid or its derivatives. Classical methods include:
- Niementowski Synthesis (1895) : Heating anthranilic acid with formamide to yield 4(3H)-quinazolinone.
- Cyclization of Anthranilic Acid with Acyl Derivatives : For example, refluxing anthranilic acid with acetic anhydride forms 2-methylbenzoxazinone intermediates, which can be further reacted with amines to yield substituted quinazolinones.
- Phosphorus Pentoxide (P₂O₅)-Mediated Cyclization : Reaction of methyl 2-acylaminobenzoate with amine hydrochlorides and P₂O₅ at elevated temperatures (e.g., 180°C) to form quinazolinone cores.
Salt Formation: Dihydrochloride Preparation
The final step to obtain the dihydrochloride salt involves:
- Treatment with Hydrochloric Acid : The free base form of the aminomethyl quinazolinone is treated with HCl, usually in an organic solvent or aqueous medium, to form the dihydrochloride salt. This enhances the compound's solubility and stability, which is critical for pharmaceutical applications.
Detailed Synthetic Routes and Reaction Conditions
Alternative and Advanced Synthetic Techniques
One-Pot and Microwave-Assisted Synthesis
- One-Pot Reactions : Combining multiple steps in a single reaction vessel reduces time and purification steps. For example, simultaneous formation of the quinazolinone core and Mannich reaction in one pot has been reported.
- Microwave-Assisted Synthesis : Microwave irradiation accelerates reaction kinetics, often enabling completion within minutes to hours compared to conventional reflux methods, with yields between 70-85%.
Cross-Coupling and Functional Group Modifications
- Pd-catalyzed cross-coupling reactions have been employed to introduce aryl groups on quinazolinone derivatives, although specific application to 3-(aminomethyl) derivatives is less common.
- Functionalization at positions 2 and 3 of the quinazolinone ring allows for diverse derivatives with enhanced biological activity.
Reaction Mechanisms Overview
- Cyclization : Involves nucleophilic attack of the amino group of anthranilic acid on formamide or acyl derivatives, followed by dehydration to form the quinazolinone ring.
- Mannich Reaction : The quinazolinone nitrogen or adjacent carbon acts as a nucleophile attacking the iminium ion formed from formaldehyde and amine, resulting in aminomethyl substitution at the 3-position.
- Salt Formation : Protonation of the amine groups by hydrochloric acid yields the dihydrochloride salt.
Case Studies and Research Highlights
Summary Table of Preparation Methods
| Preparation Step | Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Quinazolinone core formation | Niementowski synthesis (anthranilic acid + formamide) | Simple, classical | Requires high temperature, longer times | 60-80 |
| Quinazolinone core formation | P₂O₅-mediated cyclization | Efficient for substituted derivatives | Harsh conditions, P₂O₅ handling | 50-75 |
| Aminomethyl substitution | Mannich reaction (formaldehyde + amine) | High selectivity, microwave-assisted | Requires careful control of conditions | 70-85 |
| Salt formation | HCl treatment | Enhances solubility and stability | Requires purification | >90 |
Chemical Reactions Analysis
Functionalization at the Aminomethyl Group
The 3-(aminomethyl) substituent enables further derivatization through nucleophilic reactions.
Key Findings :
-
Acylation : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .
-
Schiff Base Formation : Derivatives exhibit antimicrobial activity against gram-negative bacteria (e.g., E. coli) .
Electrophilic Aromatic Substitution
The quinazolinone nucleus undergoes substitution at positions 6 and 8 due to electron-deficient aromatic rings.
| Reaction Type | Conditions | Reagents | Position | Reference |
|---|---|---|---|---|
| Bromination | FeBr₃, Δ | Br₂ | C6, C8 | |
| Nitration | H₂SO₄/HNO₃ | NO₂⁺ | C6 |
Key Findings :
-
Bromination at C6 and C8 increases antioxidant activity (DPPH radical scavenging) .
-
Nitro derivatives show enhanced antitubercular activity in in silico studies .
Reduction and Oxidation
The aminomethyl group and quinazolinone core participate in redox reactions.
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, Fe²⁺ | –CH₂NH₂ → –CH₂NO | Nitroso derivatives | |
| Reduction | NaBH₄, MeOH | –CH₂NO → –CH₂NH₂ | Amine regeneration |
Key Findings :
-
Oxidized nitroso derivatives exhibit inhibitory activity against EGFR kinase (IC₅₀: nanomolar range) .
Biological Activity Correlation
Structural modifications directly influence pharmacological properties:
Scientific Research Applications
4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of quinazolinones are highly dependent on substitution patterns. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Antimalarial Activity
The dihydrochloride salt of 3-(aminomethyl)-4(3H)-quinazolinone demonstrates potent antimalarial effects, likely due to its ability to disrupt parasite metabolism. Febrifugine derivatives (e.g., CAS 32434-42-7) are historically used in traditional medicine for malaria treatment .
Antifungal Activity
UR-9825 (7-chloro derivative) exhibits superior in vitro activity against Candida and Aspergillus species compared to fluconazole, attributed to its halogen and triazole substituents enhancing target (CYP51) binding .
Analgesic and Anti-inflammatory Effects
2-Methyl-4(3H)-quinazolinone derivatives show moderate analgesic activity, likely mediated through COX inhibition, whereas 3-substituted analogs (e.g., aminomethyl) lack this effect, highlighting positional dependence .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Structure-Activity Relationships (SAR)
- Position 3 substituents: Aminomethyl groups enhance solubility and antimalarial activity, while methyl groups are inert in this context .
- Halogenation : Chlorine at position 7 (UR-9825) boosts antifungal potency but reduces metabolic stability .
- Salt formation: Dihydrochloride salts improve bioavailability compared to neutral quinazolinones .
Biological Activity
4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride is a compound belonging to the quinazolinone class, characterized by its fused bicyclic structure comprising a benzene and a pyrimidine ring. This compound exhibits a variety of biological activities, making it a significant subject of study in medicinal chemistry. The presence of multiple functional groups, including amine and hydrochloride moieties, enhances its solubility and potential interactions within biological systems.
Chemical Structure and Properties
The chemical structure of 4(3H)-quinazolinone is pivotal to its biological activity. The compound features:
- Amino groups : Contributing to solubility and biological interactions.
- Hydrochloride ions : Enhancing stability and solubility in aqueous environments.
This structural complexity allows for diverse pharmacological applications.
Biological Activities
4(3H)-Quinazolinone derivatives have been extensively studied for various biological activities, including:
- Antimicrobial Activity : Effective against both gram-positive and gram-negative bacteria. For instance, derivatives have shown significant antibacterial properties against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. Studies have demonstrated IC50 values in the nanomolar range for certain quinazolinones .
- Anti-inflammatory and Analgesic Effects : Compounds have been shown to reduce inflammation and pain in animal models .
- Anticonvulsant Activity : Certain derivatives exhibit anticonvulsant properties by interacting with AMPA receptors .
Case Studies
- Antibacterial Activity : A study evaluated various 4(3H)-quinazolinone derivatives against common bacterial strains. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity, particularly against gram-positive bacteria .
- Anticancer Research : Research focused on quinazolinone derivatives targeting EGFR demonstrated promising results in inhibiting cancer cell proliferation. The introduction of specific functional groups significantly improved the inhibitory activity compared to parent compounds .
- Anti-inflammatory Studies : In experiments involving animal models, certain quinazolinone derivatives showed a reduction in paw edema and writhing reflexes, indicating effective analgesic and anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The biological efficacy of 4(3H)-quinazolinones can be attributed to their structure-activity relationship (SAR). Key findings include:
| Substituent Position | Effect on Activity |
|---|---|
| Position 2 | Essential for antibacterial activity |
| Position 3 | Influences anti-inflammatory effects |
| Position 6 | Modulates anticancer activity |
The presence of electronegative atoms at specific positions has been shown to enhance biological interactions, leading to increased potency against targeted pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
